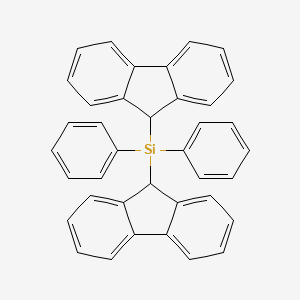

Di(9H-fluoren-9-yl)diphenylsilane

Description

Di(9H-fluoren-9-yl)diphenylsilane is an organosilicon compound featuring two 9H-fluorenyl groups and two phenyl groups bonded to a central silicon atom. Its structure combines the rigid, planar fluorene moieties with the tetrahedral geometry of silicon, enabling unique electronic and steric properties. The fluorenyl groups contribute to high thermal stability and efficient π-π stacking, while the silicon center modulates electronic characteristics and reduces crystallization tendencies .

Properties

IUPAC Name |

bis(9H-fluoren-9-yl)-diphenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H28Si/c1-3-15-27(16-4-1)39(28-17-5-2-6-18-28,37-33-23-11-7-19-29(33)30-20-8-12-24-34(30)37)38-35-25-13-9-21-31(35)32-22-10-14-26-36(32)38/h1-26,37-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWFXIOOSQDNDSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2C3=CC=CC=C3C4=CC=CC=C24)(C5C6=CC=CC=C6C7=CC=CC=C57)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H28Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(9H-fluoren-9-yl)diphenylsilane typically involves the reaction of 9H-fluoren-9-yl lithium with diphenylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Di(9H-fluoren-9-yl)diphenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Building Block for Organosilicon Compounds

Di(9H-fluoren-9-yl)diphenylsilane serves as a crucial building block in the synthesis of complex organosilicon compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, allows it to be transformed into more complex molecular architectures.

Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms silanols or siloxanes | Hydrogen peroxide, potassium permanganate |

| Reduction | Produces silanes with different substituents | Lithium aluminum hydride, sodium borohydride |

| Substitution | Phenyl groups can be substituted with functional groups | Bromine, nitric acid |

Material Science

Organic Light-Emitting Diodes (OLEDs)

The compound has been investigated for its application in OLED technology due to its favorable electronic properties. This compound can act as a host material for phosphorescent emitters, enhancing the efficiency and stability of OLED devices.

Case Study: OLED Performance

A study demonstrated that incorporating this compound into OLED structures improved light emission uniformity and efficiency. The device showed a maximum external quantum efficiency (EQE) of over 20%, significantly higher than traditional OLED materials .

Drug Delivery Systems

Potential in Medicinal Chemistry

Research has explored the use of this compound in drug delivery systems. Its structural characteristics allow it to encapsulate therapeutic agents effectively, potentially improving bioavailability and targeting capabilities.

Mechanism of Action

The mechanism of action of Di(9H-fluoren-9-yl)diphenylsilane involves its interaction with various molecular targets and pathways. The compound’s silicon atom can form stable bonds with other elements, allowing it to participate in a range of chemical reactions. Its unique structure enables it to act as a versatile intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Bis[3,5-di(9H-carbazol-9-yl)phenyl]diphenylsilane (SimCP2)

- Structure : Replaces fluorenyl groups with carbazole moieties attached to a diphenylsilane core.

- Properties : Carbazole units enhance hole-transport capabilities due to their electron-rich nature.

- Application : Used as a host for blue phosphors in OLEDs, achieving high efficiency due to balanced charge transport .

- Comparison : Di(9H-fluoren-9-yl)diphenylsilane lacks carbazole’s strong hole-transport ability but offers superior thermal stability from fluorene’s rigid structure .

9,9-Dimethyl-9-silafluorene

- Structure : Silicon replaces the bridging carbon in fluorene, forming a silafluorene backbone with methyl substituents.

- Properties : The silicon atom introduces a larger bond angle (109.5°) compared to carbon (90° in fluorene), altering conjugation and reducing strain.

- Application : Acts as a precursor for redox-active borane derivatives in catalysis .

- Comparison : Unlike this compound, silafluorenes exhibit redshifted absorption/emission due to extended conjugation, making them suitable for optoelectronic applications .

9-Chloro-9-phenyl-9-silafluorene

- Structure : Features a chloro substituent and phenyl group on the silicon atom within a silafluorene framework.

- Properties : The electronegative chlorine atom enhances Lewis acidity, useful in coordination chemistry.

- Comparison : The chloro group introduces reactivity absent in this compound, limiting its stability in device applications .

Functional Analogues

CzFA (7-(9H-carbazol-9-yl)-N,N-diphenyl-9,9’-spirobi[fluoren]-2-amine)

- Structure : Integrates carbazole and spirobifluorene units with an amine group.

- Properties : Exhibits bipolar charge transport (hole and electron mobility).

- Application : Achieves a maximum power efficiency of 21.8 lm/W in red OLEDs, outperforming traditional CBP hosts .

- Comparison : this compound may lack CzFA’s bipolarity but compensates with higher thermal stability from silane linkage .

Δ9,9'-Bifluorene (9H-Fluorene, 9-(9H-fluoren-9-ylidene))

- Structure : Two fluorene units linked by a conjugated double bond.

- Properties : Extended π-system results in strong absorption in the UV-vis range (λmax ~ 350 nm).

- Application : Used in organic semiconductors and as a model for studying intramolecular charge transfer .

- Comparison : The conjugated bifluorene system offers superior charge mobility but lower solubility compared to this compound .

Biological Activity

Di(9H-fluoren-9-yl)diphenylsilane is a silane compound characterized by its unique molecular structure, which includes two fluorenyl groups attached to a diphenylsilane core. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C28H24Si

- Molecular Weight : 388.58 g/mol

- CAS Number : 18769-00-1

Synthesis

The synthesis of this compound can be achieved through several methods, including the reaction of 9H-fluoren-9-yllithium with dichlorodiphenylsilane in an appropriate solvent such as tetrahydrofuran (THF) .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives related to fluorenyl compounds. For instance, several fluorenyl-hydrazinthiazole derivatives were synthesized and tested against multidrug-resistant microorganisms. While these derivatives showed some activity against Gram-positive bacteria, they did not exhibit significant effectiveness against Gram-negative pathogens or drug-resistant fungi . This suggests that compounds with fluorenyl moieties may possess selective antimicrobial properties.

Cytotoxicity and Cell Viability

Research has indicated that silanes like this compound can influence cell viability. Specific studies have shown that silane compounds can induce cytotoxic effects in certain cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. However, detailed investigations specifically targeting this compound's cytotoxicity are still needed to establish a clearer understanding of its effects on various cell types.

Case Studies

- Antimicrobial Evaluation : In a study involving the synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole derivatives, the minimum inhibitory concentrations (MICs) against various bacterial strains were determined. The results indicated that while some compounds showed promising activity, others did not demonstrate significant inhibition against resistant strains .

- Cytotoxicity Assays : A comparative analysis of different silane compounds revealed that those with larger fluorenyl groups exhibited varied levels of cytotoxicity in cancer cell lines. The mechanisms involved were hypothesized to include reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.